molecular formula C14H13NO2S B3048530 3,7-Dimethoxyphenothiazine CAS No. 1730-43-4

3,7-Dimethoxyphenothiazine

Cat. No. B3048530
CAS RN: 1730-43-4
M. Wt: 259.33 g/mol
InChI Key: OZYCUQNWECHWDU-UHFFFAOYSA-N
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Description

3,7-Dimethoxyphenothiazine is a compound with the molecular formula C14H13NO2S . It has a molecular weight of 259.33 g/mol . The IUPAC name for this compound is 3,7-dimethoxy-10H-phenothiazine .


Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, one method involves the use of N-ethylphenothiazine tetrafluoroborate (EPT-BF 4) and 3,7-DMeEPT in anhydrous dichloromethane .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The compound has a monoisotopic mass of 259.066711 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, phenothiazines, in general, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 70.5±3.0 kJ/mol and a flash point of 224.1±28.7 °C . The compound has a molar refractivity of 74.1±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 209.6±3.0 cm3 .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

3,7-Dimethoxyphenothiazine derivatives have been investigated for their potential antimicrobial and antioxidant activities. In one study, a derivative of this compound showed significant antimicrobial activities against various bacteria and fungi, as well as notable antioxidant activity demonstrated by the 2-diphenyl-1-picrylhydrazyl radical (DPPH) assay (Sharma, Chaucer, Kumar, & Parihar, 2017).

Synthesis for Biological Screening

This compound has been utilized in the synthesis of novel compounds. These derivatives are synthesized for potential biological screening, with varied activities like central nervous system depressants, antiulcer, antihistaminic, and even potential anti-cancer effects. The synthesis process often involves condensation and oxidative cyclization, which are integral in the creation of these biologically active compounds (Thomas, Gupta, & Gupta, 2002).

Potential Antimicrobial and Anti-Inflammatory Agents

Certain derivatives of this compound have been synthesized and evaluated for antimicrobial and anti-inflammatory properties. These compounds have been tested against bacterial and fungal strains, showing promising results. Some of them also exhibit significant anti-inflammatory activity, which could be beneficial in various therapeutic applications (Kendre, Landge, & Bhusare, 2015).

Investigation in Electronic Properties

The electronic properties of 3,7-diaminophenothiazine derivatives have been a subject of research. These studies involve the synthesis of derivatives and investigation into their reversible oxidations and semiquinone formation constants. Such research aids in understanding the electronic structure and potential applications in various fields, including materials science (Pereteanu & Müller, 2013).

Role in Synthesis of Antiepileptic Compounds

This compound derivatives have been used in the synthesis of antiepileptic compounds. These compounds are synthesized through various chemical reactions, such as Friedel–Crafts acylation, and show potential as antiepileptic agents (Bevacqua et al., 2001).

Application in Phenothiazine Synthesis

The synthesis of 3,7-diaminophenothiazine is vital for the development of pharmacologically active substances. These substances show high activity, especially in antiarrhythmic applications. The synthesis process involves specific reactions that yield phenothiazine derivatives with significant biological activity (Khutornenko, Panshina, & Zhuravlev, 2004).

Future Directions

While specific future directions for 3,7-Dimethoxyphenothiazine are not mentioned in the search results, research in the field of phenothiazines is ongoing and may yield new insights .

properties

IUPAC Name

3,7-dimethoxy-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-16-9-3-5-11-13(7-9)18-14-8-10(17-2)4-6-12(14)15-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYCUQNWECHWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347414
Record name 3,7-Dimethoxyphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1730-43-4
Record name 3,7-Dimethoxyphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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